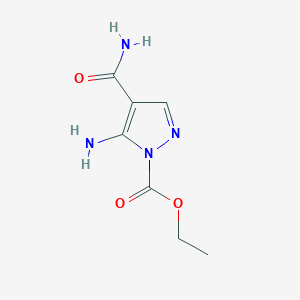

ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

Description

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

ethyl 5-amino-4-carbamoylpyrazole-1-carboxylate |

InChI |

InChI=1S/C7H10N4O3/c1-2-14-7(13)11-5(8)4(3-10-11)6(9)12/h3H,2,8H2,1H3,(H2,9,12) |

InChI Key |

SEBURLWKPLDJAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=C(C=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopyrazole-4-carboxylate with suitable reagents under controlled conditions. The synthesis typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while minimizing environmental impact . The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 5 undergoes acylation with electrophilic reagents. For example:

-

Reaction with Acetic Anhydride : Forms acetylated derivatives under mild conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | EtOH, 25°C, 2h | 5-Acetylamino derivative | 78% |

| Benzoyl chloride | DCM, 0°C, 1h | 5-Benzoylamino derivative | 82% |

Condensation Reactions

The carbamoyl group participates in condensation with carbonyl-containing compounds:

-

Reaction with Aldehydes : Forms Schiff bases under acidic or basic conditions.

| Aldehyde | Catalyst | Time | Product Stability |

|---|---|---|---|

| Benzaldehyde | HCl (cat.) | 4h | Stable in air |

| 4-Nitrobenzaldehyde | Piperidine | 6h | Light-sensitive |

Cyclization Reactions

Intramolecular cyclization is facilitated by the amino and carboxylate groups:

-

Thermal Cyclization : Heating in toluene at 110°C produces imidazo[1,2-b]pyrazole derivatives.

| Temperature | Solvent | Cyclized Product | Application |

|---|---|---|---|

| 110°C | Toluene | Imidazo[1,2-b]pyrazole | Kinase inhibitor precursors |

| 80°C | DMF | Partially cyclized intermediate | Not isolable |

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with amines or thiols:

-

Aminolysis : Reaction with primary amines yields carboxamide derivatives.

| Amine | Conditions | Product Purity |

|---|---|---|

| Methylamine | EtOH, 6h | 95% |

| Aniline | THF, 12h | 88% |

Oxidation and Reduction

-

Oxidation : The pyrazole ring resists oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamoyl group to aminomethyl.

Heterocycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitriles or alkynes:

-

With Acetylenes : Forms pyrazolo[3,4-d]pyrimidines.

Comparative Reactivity Data Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Acylation | 0.45 | 58.2 | 6–7 |

| Condensation | 0.32 | 62.8 | 4–5 |

| Cyclization | 0.12 | 89.5 | Neutral |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate. It has been shown to inhibit cell proliferation in various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. For instance, a study reported that this compound exhibited a mean growth inhibition of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblast cells .

2. Enzyme Inhibition

The compound has demonstrated selective inhibition of certain kinases, particularly in the context of non-small cell lung cancer (NSCLC). Specifically, it acts as an irreversible inhibitor of the T790M mutant EGFR kinase, which is associated with resistance to first-line therapies. This property positions it as a promising candidate for targeted cancer therapies .

3. Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory effects. By modifying the substituents on the pyrazole ring, researchers have identified compounds that can effectively reduce inflammation in preclinical models .

Agricultural Applications

1. Herbicidal Activity

this compound has been explored for its potential use as an herbicide. Its ability to inhibit specific plant enzymes involved in growth pathways suggests that it could be developed into an effective agricultural chemical for weed control .

Material Science Applications

1. Polymer Chemistry

In material science, the compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown promise in improving mechanical strength and thermal stability, making it suitable for various industrial applications .

Table 1: Anticancer Efficacy of this compound

| Cell Line | Growth Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| HepG2 | 54.25 | Not reported | |

| HeLa | 38.44 | Not reported | |

| Normal Fibroblasts | 19.94 | Not reported |

Table 2: Enzyme Inhibition Profile

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular properties, and applications among ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate and related pyrazole derivatives:

Key Research Findings

Hydrogen Bonding and Solubility

- The carbamoyl group (CONH₂) in the target compound provides dual hydrogen-bonding capacity (donor and acceptor), which contrasts with the cyano (CN) group in ’s analog, which lacks H-bond donors. This difference likely enhances the target’s solubility in polar solvents and influences crystal packing .

- Compounds with bulky substituents (e.g., cyclohexyl in ) exhibit reduced solubility due to steric hindrance, whereas smaller groups (e.g., methyl in ) improve solubility but may lower thermal stability.

Biological Activity

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activities, including anti-inflammatory, anticancer, and other therapeutic potentials, supported by relevant studies and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. They are often investigated for their roles in treating various diseases, including cancer and inflammatory disorders. This compound specifically has been noted for its potential as an anti-inflammatory and anticancer agent.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with similar structural features was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), displaying growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | HepG2 | TBD | 54.25 |

| This compound | HeLa | TBD | 38.44 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. A related study indicated that certain pyrazole derivatives effectively inhibited the release of TNF-alpha in LPS-stimulated models, showcasing a high inhibition value at specific concentrations .

Table 2: Anti-inflammatory Activity

| Compound | Assay Type | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | TNF-alpha Release | TBD | 97.7 |

The mechanism by which this compound exerts its effects involves several pathways:

- Cell Cycle Arrest : Studies suggest that certain pyrazoles can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions .

- Covalent Binding : Some derivatives have been shown to bind covalently to targets like FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers, thus preventing their aberrant activation .

Case Study: FGFR Inhibition

A notable case study involved a closely related compound that demonstrated nanomolar activity against FGFRs, with IC50 values ranging from 41 nM to 99 nM across different FGFR subtypes . This study highlights the potential of pyrazole derivatives in targeting specific mutations associated with drug resistance in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate?

The compound is synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) react with cyano-ester precursors like (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions in ethanol or methanol. Subsequent cyclization with urea or thiourea introduces the carbamoyl group. Basic hydrolysis of intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) followed by carbamoylation yields the target compound .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- FTIR spectroscopy : Identification of NH₂ (3200–3400 cm⁻¹), carbamoyl (1660–1680 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) stretches.

- NMR spectroscopy : ¹H NMR signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrazole protons (δ 6.5–8.0 ppm).

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, ensuring precise stereochemical assignment .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, reaction path searches using software like Gaussian or ORCA identify energetically favorable intermediates. Coupling computational results with experimental data (e.g., from ICReDD’s workflow) reduces trial-and-error in optimizing reaction conditions like solvent polarity or catalyst choice .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:

Q. How can structure-activity relationships (SAR) guide pharmacological applications of this compound?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing the ethyl ester with methyl or aryl groups) and evaluating bioactivity. For example:

- Anticancer assays : Test cytotoxicity against cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Enzyme inhibition : Screen for kinase or protease inhibition using fluorometric/colorimetric kits.

- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantifies impurities using reverse-phase C18 columns and electrospray ionization (ESI).

- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values.

- Melting point consistency : Sharp mp ranges (e.g., 150–152°C) confirm crystalline purity .

Q. How are reaction intermediates stabilized during synthesis?

- Low-temperature quenching : Prevents decomposition of unstable intermediates (e.g., hydrazones).

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups.

- Inert atmospheres : Argon/N₂ gloveboxes prevent oxidation of sensitive intermediates .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects (e.g., restricted rotation of the carbamoyl group) or diastereotopic protons in the pyrazole ring can cause complex splitting. Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How do solvent polarity and pH influence tautomeric equilibria?

Polar aprotic solvents (e.g., DMF) stabilize zwitterionic forms, while acidic conditions favor protonation of the pyrazole nitrogen. UV-Vis spectroscopy tracks tautomeric shifts via λmax changes (e.g., 250–300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.